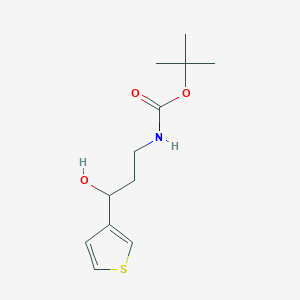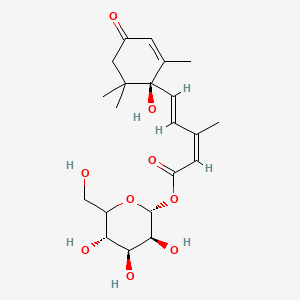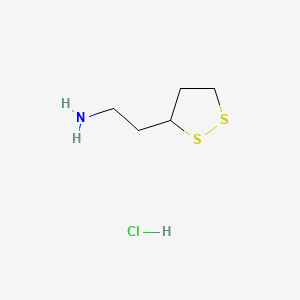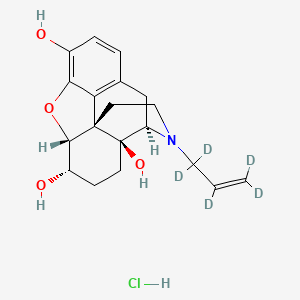![molecular formula C9H15N3O2 B13860771 1-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13860771.png)
1-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione is a spirocyclic compound that features a unique structure combining a diazaspiro ring system with an aminoethyl group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One efficient method involves the use of asymmetric alkylation and reduction reactions, utilizing C2-symmetric cycloalkane-1,2-diols as chiral auxiliaries . Another method includes the cyclization of di[aryl(hetaryl)methyl] malonic acids promoted by P2O5 .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. The use of high-pressure reactors and continuous flow systems may be employed to enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
1-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield diols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts like Raney nickel for reduction , and oxidizing agents such as potassium permanganate for oxidation. Substitution reactions often utilize halogenated compounds and strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation can produce spirocyclic diols, while oxidation can yield spirocyclic ketones or acids.
科学研究应用
1-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been found to inhibit matrix metalloproteinases, which play a role in the uncontrolled division of connective tissue and collagen . This inhibition is significant in conditions such as osteoarthritis and periodontal disease.
相似化合物的比较
Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: This compound shares a similar spirocyclic structure but includes an additional nitrogen atom in the ring.
1,6-Dioxaspiro[4.4]nonane-2,7-dione: This compound features oxygen atoms in the spirocyclic ring and is used in different chemical applications.
Uniqueness
1-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione is unique due to its specific combination of an aminoethyl group with a diazaspiro ring system. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C9H15N3O2 |
|---|---|
分子量 |
197.23 g/mol |
IUPAC 名称 |
1-(2-aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione |
InChI |
InChI=1S/C9H15N3O2/c10-5-6-12-8(14)11-7(13)9(12)3-1-2-4-9/h1-6,10H2,(H,11,13,14) |
InChI 键 |
ZDMRNXKRGPZBMV-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2(C1)C(=O)NC(=O)N2CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(3,5-difluoro-2-methoxyphenyl)-5-(1-(1-(methylsulfonyl)piperidin-4-yl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13860702.png)
![1-[4-(Hydroxymethyl)-3-methoxyphenyl]pyridin-2-one](/img/structure/B13860709.png)
![(3R,6S)-6-[4-[(2S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-oxoazetidin-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13860715.png)
![Tert-butyl 4-[4-(1-hydroxyethyl)pyrimidin-2-yl]oxypiperidine-1-carboxylate](/img/structure/B13860722.png)
![(4R,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;phosphoric acid](/img/structure/B13860727.png)




![2-(4-chlorophenyl)-2,7-Diazaspiro[4.4]nonane](/img/structure/B13860760.png)


